molecular formula C22H24N2O2 B2737168 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 851403-28-6

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2737168
CAS No.: 851403-28-6
M. Wt: 348.446
InChI Key: UPVSULUNEFMSHR-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide, also known as DMQA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMQA belongs to the class of quinolinone derivatives and has been found to exhibit a range of biological activities. In

Scientific Research Applications

Anion Coordination and Molecular Geometry

Research on amide derivatives, including those related to quinoline, shows their significant role in anion coordination. For example, a study by Kalita and Baruah (2010) found that certain stretched amides exhibit tweezer-like geometries and form channel-like structures through self-assembly, indicating potential applications in molecular engineering and nanotechnology (Kalita & Baruah, 2010).

Structural Aspects and Fluorescence Properties

Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing that these compounds can form crystalline salts and host–guest complexes with enhanced fluorescence emission. Such properties suggest their use in developing fluorescent materials and sensors (Karmakar et al., 2007).

Chemical Synthesis and Optimization

A study on the synthesis of 2,6-dimethyl-3-aryl-4(1H)-quinolones under microwave irradiation by Liu Chang-chu (2014) highlights the efficiency of microwave-assisted synthesis in producing quinoline derivatives, pointing to advancements in synthetic methodologies for producing complex organic compounds (Liu, 2014).

Sensor Development for Metal Ions

A chemosensor developed by Park et al. (2015) for Zn2+ detection, utilizing a quinoline derivative, demonstrates the compound's utility in environmental monitoring and biological applications. The sensor showed remarkable fluorescence enhancement in the presence of Zn2+, with potential for practical use in detecting Zn2+ concentrations in various samples (Park et al., 2015).

Corrosion Inhibition

Quinoxalines, structurally similar to quinolines, have been studied by Zarrouk et al. (2014) for their corrosion inhibition efficiency on copper, demonstrating the potential of quinoline derivatives in protecting metals from corrosion. This suggests applications in materials science and engineering (Zarrouk et al., 2014).

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14-5-4-6-17(9-14)12-21(25)23-8-7-18-13-19-10-15(2)16(3)11-20(19)24-22(18)26/h4-6,9-11,13H,7-8,12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSULUNEFMSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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